ジ-(1-フェニルイソプロピル)メチルアミン

概要

説明

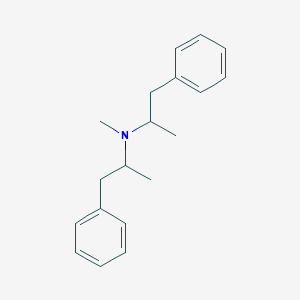

Di-(1-phenylisopropyl)methylamine is a chemical compound that has garnered attention primarily due to its presence as an impurity in illicit methamphetamine. It is structurally characterized by two 1-phenylisopropyl groups attached to a central methylamine moiety .

科学的研究の応用

Structure and Composition

DPIA is characterized by two 1-phenylisopropyl groups attached to a methylamine moiety. This structure is crucial for its interaction with biological systems and its identification in synthetic routes of methamphetamine.

Synthetic Routes

The synthesis of DPIA typically involves the reaction of d,l-amphetamine with phenylacetone in ethanol, followed by hydrogenation using palladium-on-carbon as a catalyst. The reaction conditions include maintaining the mixture at room temperature for approximately 65 hours before hydrogenation under a pressure of 40 psi.

Purification Methods

DPIA can be isolated from illicit methamphetamine samples through a series of purification steps, including dissolution in hydrochloric acid, extraction with ether, and recrystallization using chloroform. These methods are essential for forensic scientists to analyze drug samples effectively.

Cellular Effects

Research indicates that DPIA could affect cell signaling pathways and gene expression due to its presence in methamphetamine. However, detailed studies on its dosage effects and long-term cellular impacts are currently lacking .

Impurity Profiling

DPIA serves as an important marker in the impurity profiling of seized methamphetamine. By analyzing the presence of DPIA and other impurities, forensic scientists can gain insights into the synthesis routes used by illicit manufacturers. This information can be pivotal in criminal investigations and understanding drug trafficking patterns .

Case Studies

Several studies have documented the identification and characterization of DPIA in seized methamphetamine samples:

- Study 1 : A comprehensive analysis using Gas Chromatography-Mass Spectrometry (GC-MS) identified DPIA among other impurities in 126 seized samples, providing data on synthetic routes employed by traffickers .

- Study 2 : Research highlighted the critical role of impurity profiling in understanding the chemical makeup of methamphetamine synthesized from various precursors like ephedrine and pseudoephedrine. DPIA was noted as a significant impurity that could indicate specific synthesis methods .

生化学分析

Biochemical Properties

It is known that the compound is involved in the synthesis of methamphetamine

Cellular Effects

Given its presence in illicit methamphetamine, it may influence cell function in ways similar to methamphetamine, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of Di-(1-phenylisopropyl)methylamine vary with different dosages in animal models .

Transport and Distribution

Information on how Di-(1-phenylisopropyl)methylamine is transported and distributed within cells and tissues is currently lacking .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of di-(1-phenylisopropyl)methylamine typically involves the reaction of d,l-amphetamine with phenylacetone in ethanol. This mixture is kept at room temperature for approximately 65 hours. The resulting solution is then hydrogenated overnight using 10% palladium-on-carbon as a catalyst under an initial hydrogen pressure of 40 psi .

Industrial Production Methods

While there is limited information on the industrial production methods for di-(1-phenylisopropyl)methylamine, it is known that the compound can be isolated and purified from illicit methamphetamine samples. The process involves dissolving the sample in hydrochloric acid, extracting with ether, and further purification steps involving chloroform and recrystallization .

化学反応の分析

Types of Reactions

Di-(1-phenylisopropyl)methylamine undergoes various chemical reactions, including:

Reduction: Hydrogenation is a key step in its synthesis, indicating its susceptibility to reduction reactions.

Substitution: The compound can participate in substitution reactions, particularly involving its amine group.

Common Reagents and Conditions

Hydrogenation: Utilizes palladium-on-carbon as a catalyst.

Solvents: Ethanol, chloroform, and ether are commonly used in its synthesis and purification.

Major Products

The major product of its synthesis is di-(1-phenylisopropyl)methylamine itself. Other products may include various by-products and impurities depending on the reaction conditions .

作用機序

The exact mechanism of action of di-(1-phenylisopropyl)methylamine is not well-documented. given its structural similarity to methamphetamine, it is likely to interact with similar molecular targets and pathways. Methamphetamine primarily acts by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects .

類似化合物との比較

Similar Compounds

Methamphetamine: A potent central nervous system stimulant.

Amphetamine: A stimulant used in the treatment of ADHD and narcolepsy.

Phenylacetone: A precursor in the synthesis of methamphetamine and amphetamine.

Uniqueness

Di-(1-phenylisopropyl)methylamine is unique due to its specific structural configuration and its role as an impurity in methamphetamine. Its presence can provide insights into the synthesis routes and purity of illicit methamphetamine samples .

生物活性

Di-(1-phenylisopropyl)methylamine (DPIMA) is a compound belonging to the class of phenylisopropylamines, which are known for their psychoactive properties. This article explores the biological activity of DPIMA, focusing on its pharmacological effects, potential therapeutic applications, and toxicity.

Chemical Structure and Properties

Di-(1-phenylisopropyl)methylamine is characterized by its structure, which consists of two phenylisopropyl groups attached to a central methylamine moiety. This configuration influences its interaction with biological systems, particularly in terms of receptor binding and activity.

1. Central Nervous System Effects

Phenylisopropylamines, including DPIMA, are known to affect the central nervous system (CNS). They can act as stimulants and have been associated with increased levels of neurotransmitters such as dopamine and norepinephrine. Studies have indicated that compounds in this category may exhibit both stimulant and hallucinogenic properties depending on their specific structure and dosage.

- Stimulant Effects : DPIMA may enhance locomotor activity and induce euphoria, similar to other amphetamines. Research indicates that the compound could interact with dopamine receptors, promoting the release of dopamine in the brain .

- Hallucinogenic Potential : The structural similarities between DPIMA and known hallucinogens suggest that it may also possess hallucinogenic properties. This is supported by findings that indicate certain phenylisopropylamines can produce significant alterations in perception and mood .

2. Toxicity and Safety Profile

The toxicity of DPIMA is a critical concern, especially given its potential for abuse. The compound's ability to cross the blood-brain barrier raises questions about its safety in human use.

- Toxicological Studies : Case studies have reported instances of toxicity associated with high doses of phenylisopropylamines. For example, in cases where DPIMA was detected alongside amphetamines in biological samples, significant adverse effects were noted, including increased heart rate and potential neurotoxicity .

- Lethal Doses : The lethal dose (LD50) for related compounds suggests that there may be a narrow margin between therapeutic and toxic doses for DPIMA, necessitating careful monitoring in any potential therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and analysis of impurities associated with DPIMA. These impurities can significantly affect both the pharmacological profile and toxicity of the compound.

| Compound | Source | Concentration (mg/mL) | Biological Activity |

|---|---|---|---|

| N,N-Di-(β-phenylisopropyl)amine | Seized samples | 0.01 - 0.05 | Stimulant effects observed |

| N-Formylamphetamine | Biological fluids | 0.001 - 0.01 | Potential neurotoxic effects |

| Dimethylamphetamine (DMA) | Synthetic routes | 0.001 - 0.01 | Similar stimulant properties |

Case Studies

- Case Study 1 : A subject presented with severe agitation and tachycardia after ingestion of a substance containing DPIMA. Toxicology screens revealed elevated levels of amphetamines, suggesting significant CNS stimulation .

- Case Study 2 : In a controlled study involving animal models, administration of DPIMA resulted in increased locomotor activity comparable to that seen with traditional stimulants like amphetamine .

特性

IUPAC Name |

N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVYHKUBNVMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968427 | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53660-19-8 | |

| Record name | N,alpha,alpha'-Trimethyldiphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was Di-(1-phenylisopropyl)methylamine identified and confirmed in illicit methamphetamine samples?

A2: The research paper describes the isolation and purification of Di-(1-phenylisopropyl)methylamine from illicit methamphetamine samples. [] The researchers then employed analytical techniques to determine its chemical structure. To confirm the identity of the isolated compound, they synthesized Di-(1-phenylisopropyl)methylamine and compared the analytical data of the synthesized compound with that of the isolated impurity. This rigorous approach, involving both isolation and synthesis, provided conclusive evidence for the presence of Di-(1-phenylisopropyl)methylamine in the illicit methamphetamine samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。